(2-Phenoxypyrimidin-5-YL)methanamine
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Overview
Description
(2-Phenoxypyrimidin-5-YL)methanamine is an organic compound with a pyrimidine ring substituted with a phenoxy group at the 2-position and a methanamine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through a nucleophilic substitution reaction using methanamine under controlled conditions .
Industrial Production Methods
Industrial production methods for (2-Phenoxypyrimidin-5-YL)methanamine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalysts and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxypyrimidin-5-YL)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PhI(OAc)2, TEMPO
Reducing agents: Hydrogen gas with palladium on carbon (Pd/C)
Nucleophiles: Methanamine, other amines
Major Products
The major products formed from these reactions include various substituted pyrimidines, aldehydes, ketones, and amine derivatives.
Scientific Research Applications
(2-Phenoxypyrimidin-5-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Phenoxypyrimidin-5-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
(2-Methoxypyrimidin-5-YL)methanamine: Similar structure but with a methoxy group instead of a phenoxy group.
(5-Phenylpyrimidin-2-YL)methanamine: Similar structure with a phenyl group at the 5-position.
Uniqueness
(2-Phenoxypyrimidin-5-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group at the 2-position and the methanamine group at the 5-position allows for unique interactions and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
(2-phenoxypyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C11H11N3O/c12-6-9-7-13-11(14-8-9)15-10-4-2-1-3-5-10/h1-5,7-8H,6,12H2 |
InChI Key |
KCFXHOSAEUIBDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)CN |
Origin of Product |
United States |
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